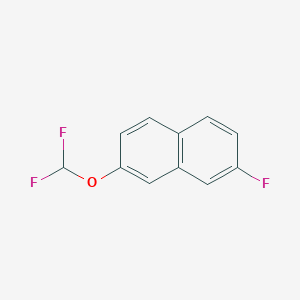
2-(Difluoromethoxy)-7-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with naphthalene derivatives to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-7-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other substituents.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions, while oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-fluoronaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications. This compound may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-7-fluoronaphthalene involves its interaction with specific molecular targets. The presence of the difluoromethoxy group and the fluorine atom can influence the compound’s binding affinity and reactivity with these targets. For example, the compound may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-fluoronaphthalene include other fluorinated naphthalene derivatives, such as:
- 2-(Trifluoromethoxy)-naphthalene
- 2-(Difluoromethoxy)-naphthalene
- 7-Fluoro-2-methoxynaphthalene
Uniqueness
The uniqueness of this compound lies in the specific combination of the difluoromethoxy group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C11H7F3O |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-3-1-7-2-4-10(15-11(13)14)6-8(7)5-9/h1-6,11H |
Clé InChI |
QSTSVSYMNTTZMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


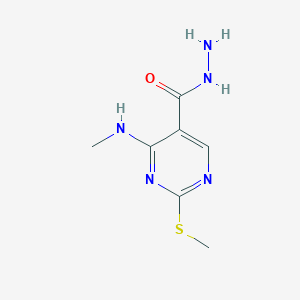
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)

![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
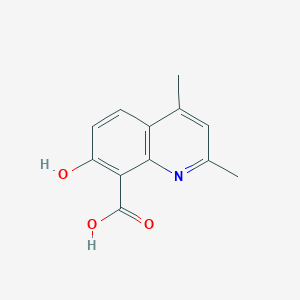
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)

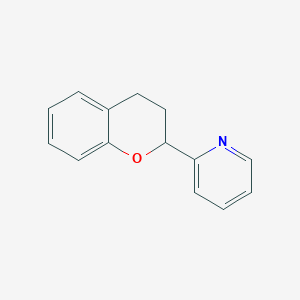

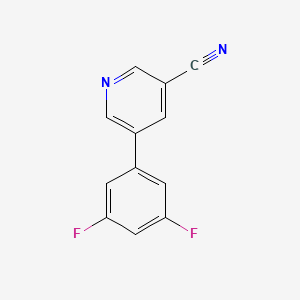
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
